molecular formula C17H15N5O3 B14980959 ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate

ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate

Katalognummer: B14980959
Molekulargewicht: 337.33 g/mol
InChI-Schlüssel: GNTXCSDZRJIZQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate is a complex organic compound with a molecular formula of C17H15N5O3 This compound is known for its unique structure, which includes a tetrazole ring, a benzoyl group, and an ethyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols can replace the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1H-tetrazol-1-yl)benzoic acid
  • Ethyl 4-(1H-tetrazol-1-yl)benzoate
  • 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoic acid

Uniqueness

Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate is unique due to its combination of a tetrazole ring and an ethyl ester group. This structure imparts specific chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound in research and potential therapeutic applications .

Eigenschaften

Molekularformel

C17H15N5O3

Molekulargewicht

337.33 g/mol

IUPAC-Name

ethyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C17H15N5O3/c1-2-25-17(24)13-3-7-14(8-4-13)19-16(23)12-5-9-15(10-6-12)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23)

InChI-Schlüssel

GNTXCSDZRJIZQC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.